molecular formula C7H12N2O B598639 2,7-Diazaspiro[4.4]nonan-1-one CAS No. 1203796-97-7

2,7-Diazaspiro[4.4]nonan-1-one

Cat. No.: B598639
CAS No.: 1203796-97-7
M. Wt: 140.186
InChI Key: LPSIDWNZLCMXRO-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.4]nonan-1-one is a chemical compound with the molecular formula C7H12N2O . Its molecular weight is 140.19 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 140.19 . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .

Relevant Papers I found some papers related to this compound , but I couldn’t retrieve their content for analysis. You may want to look them up for more detailed information.

Scientific Research Applications

  • Cholinergic Properties Study : A series of substituted 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to muscarinic agonists, was synthesized to study their cholinergic properties. However, they showed no significant cholinergic properties at either central or peripheral levels (Cignarella, Villa, & Barlocco, 1994).

  • Improved Synthesis : A modified method for synthesizing diazaspiro[4.4] nonane from malononitrile was developed, offering higher efficiency and better yield. This highlights its potential for easier and more efficient production (Ji Zhiqin, 2004).

  • Application in Antibacterials : Fluoroquinolone antibacterials substituted at the 7-position with 2,7-diazaspiro[4.4]nonane showed potent Gram-positive and Gram-negative activity. This suggests its utility in developing new antibacterial agents (Culbertson, Sánchez, Gambino, & Sesnie, 1990).

  • Muscarinic Agents Synthesis : Another series of compounds structurally related to 2,7-diazaspiro[3.5]nonan-1-ones was synthesized to evaluate their activity as muscarinic agents. Like the earlier study, these compounds lacked significant cholinergic properties (Cignarella, Villa, & Barlocco, 1993).

  • Enantioselective Synthesis in Alkaloids : The compound is featured in structurally intricate and biologically active monoterpene indole alkaloids. A catalytic asymmetric cascade reaction was developed to construct spiroindolines, showcasing its importance in synthesizing complex natural products (Pan et al., 2020).

  • Novel Use in Osteoporosis Treatment : New N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus were designed to inhibit osteoclast activities, crucial for bone resorption. One compound, E197, showed potential as a lead molecule for developing antiosteoporotic drugs without impairing bone formation (Mounier et al., 2020).

  • Antihypertensive Activity : A study synthesized 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, demonstrating its potential in cardiovascular drug development (Caroon et al., 1981).

  • Synthesis in T-Type Calcium Channel Antagonists : Compounds designed as 2,8-diazaspiro[4.5]decan-1-ones were found to be potent inhibitors of T-type calcium channels, indicating their potential in treating conditions related to these channels (Fritch & Krajewski, 2010).

  • Anticonvulsant Agent Study : The structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was analyzed. These compounds showed promise as potential anticonvulsant agents (Lazić et al., 2017).

  • Antitubercular Agent Development : New benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane showed excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).

Mechanism of Action

A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been reported as potent covalent inhibitors against KRAS G12C . The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C .

Properties

IUPAC Name

2,7-diazaspiro[4.4]nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(2-4-9-6)1-3-8-5-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSIDWNZLCMXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717050
Record name 2,7-Diazaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203796-97-7
Record name 2,7-Diazaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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